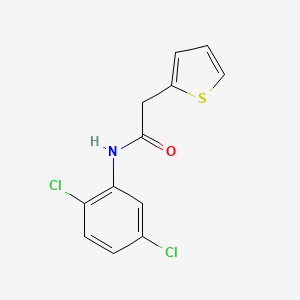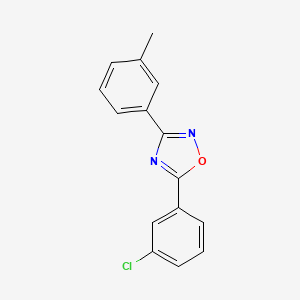
5-(3-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, commonly known as CPOX, is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom.
作用机制
The mechanism of action of CPOX is not fully understood. However, it has been proposed that its pharmacological activities may be attributed to its ability to interact with various biological targets, including enzymes, receptors, and ion channels. CPOX has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
CPOX has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. CPOX has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, CPOX has been reported to possess anti-inflammatory and anticonvulsant properties.
实验室实验的优点和局限性
One of the main advantages of using CPOX in lab experiments is its wide range of pharmacological activities, which makes it a versatile scaffold for the development of novel drugs. Another advantage is its relatively simple synthesis method, which allows for easy access to large quantities of the compound. However, one of the limitations of using CPOX in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of CPOX. One potential direction is the development of novel drugs based on the CPOX scaffold for the treatment of various diseases. Another direction is the investigation of the mechanism of action of CPOX and its interactions with biological targets. Additionally, the use of CPOX as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of functional materials may also be explored.
合成方法
The synthesis of CPOX can be achieved through various methods, including the reaction of 3-chlorobenzaldehyde with 3-methylphenylhydrazine followed by cyclization with potassium carbonate in dimethylformamide. Another method involves the reaction of 3-chlorobenzaldehyde with 3-methylphenylhydrazine in the presence of ammonium acetate and acetic acid, followed by cyclization with phosphorus oxychloride.
科学研究应用
CPOX has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel drugs. It has been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. CPOX has also been investigated for its potential as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of functional materials.
属性
IUPAC Name |
5-(3-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-4-2-5-11(8-10)14-17-15(19-18-14)12-6-3-7-13(16)9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRAHSVCCUMOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

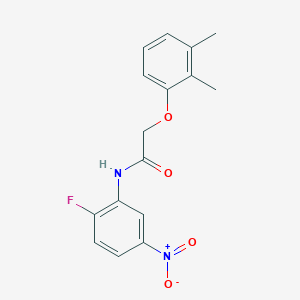
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5837478.png)
![N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B5837483.png)
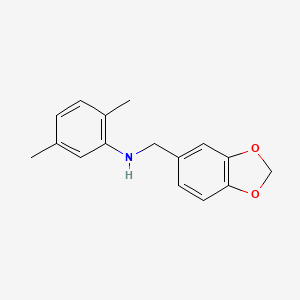
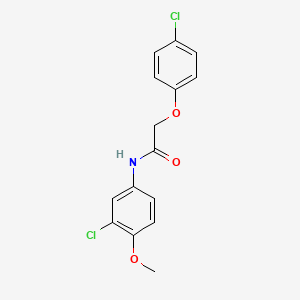
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)
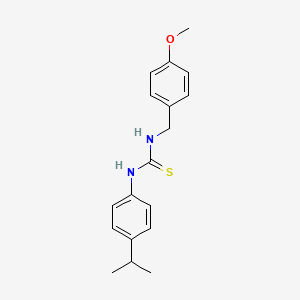
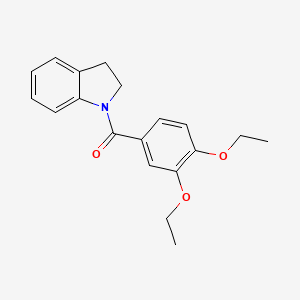

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)
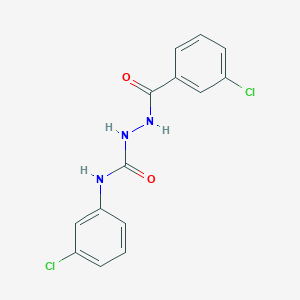
![N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5837562.png)
![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)
